6-Methoxy-2-methylquinoxaline
Overview
Description
6-Methoxy-2-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its wide range of applications in medicinal chemistry and material science. The compound features a quinoxaline core substituted with a methoxy group at the 6-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of 2-methyl-3,4-dioxobutanoic acid with o-phenylenediamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxalines.
Scientific Research Applications
6-Methoxy-2-methylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as tyrosine kinases and DNA gyrase, leading to the disruption of cellular processes. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Methylquinoxaline: Lacks the methoxy group, resulting in different electronic properties and reactivity.
6-Methoxyquinoxaline: Lacks the methyl group, affecting its steric and electronic characteristics.
Quinoxaline: The parent compound, which serves as the basis for various derivatives.
Uniqueness: 6-Methoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
6-methoxy-2-methylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYZMMJKAVJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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